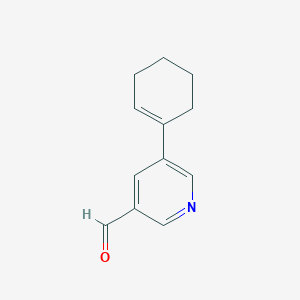

5-Cyclohexenylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h4,6-9H,1-3,5H2 |

InChI Key |

JSUFKDQDSHYNTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CN=CC(=C2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Cyclohexenylnicotinaldehyde (CAS 1308869-87-5): Synthesis, Characterization, and Application in BACE1 Modulator Development

Executive Summary

In the targeted design of central nervous system (CNS) therapeutics, the precise geometric and electronic tuning of molecular intermediates dictates the clinical efficacy of the final active pharmaceutical ingredient (API). 5-Cyclohexenylnicotinaldehyde , uniquely identified by CAS 1308869-87-5 , serves as a critical, sterically-tuned building block in the synthesis of Beta-Secretase 1 (BACE1) modulators[1].

This technical guide dissects the physicochemical properties, the causality-driven synthetic workflow, and the downstream pharmacological applications of this intermediate. By examining the chemical logic—from the specific selection of bulky palladium catalysts in Suzuki-Miyaura couplings to its structural role in engaging Alzheimer's disease targets—this whitepaper provides a self-validating framework for researchers executing complex heteroaryl synthesis[2].

Chemical Identity and Physicochemical Profiling

The integration of a bulky cyclohexenyl ring into a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold dramatically shifts the molecule's lipophilicity and spatial occupancy. This modification is intentional, engineered to probe the hydrophobic sub-pockets of protease active sites[3].

Quantitative Data Summary

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | 5-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde | Defines the substitution pattern crucial for downstream olefination. |

| CAS Number | 1308869-87-5 | Standard registry for procurement and IP tracking. |

| Molecular Formula | C₁₂H₁₃NO | Standardized atom-count mapping. |

| Molecular Weight | 187.24 g/mol | Optimal low-MW intermediate to maintain final API within Lipinski's Rule of 5. |

| Electrophilicity | High (Formyl group) | The C3-formyl acts as a primary electrophile for Horner-Wadsworth-Emmons or Aldol condensations. |

| Lipophilicity (logP) | Elevated vs. Nicotinaldehyde | The cyclohexenyl addition enhances permeability across the Blood-Brain Barrier (BBB), vital for CNS drugs. |

Mechanistic Synthesis: The Suzuki-Miyaura Workflow

The synthesis of 5-cyclohexenylnicotinaldehyde relies on a highly optimized Suzuki-Miyaura cross-coupling. Simply mixing reagents often leads to product degradation due to the reactive formyl group. The protocol below establishes a self-validating system where every reagent choice prevents specific failure modes[1].

Step-by-Step Experimental Protocol

-

Reagent Loading and Stoichiometry: Under a strict inert nitrogen atmosphere, charge a reactor with 5-bromopyridine-3-carbaldehyde (1.0 eq) and cyclohex-1-en-1-ylboronic acid (1.2 eq). Causality: The 0.2 eq excess of boronic acid is not arbitrary; it acts as a sacrificial buffer against competitive protodeboronation that inevitably occurs in aqueous solvent systems.

-

Catalyst and Base Selection: Introduce Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) (approx. 0.05 eq) and Potassium Acetate (KOAc, 3.0 eq)[1]. Causality: The di-tert-butyl-substituted phosphine ligands (A-taPhos derivatives) are heavily electron-rich and sterically bulky. This forces the rapid oxidative addition of the deactivated electron-deficient pyridine bromide. Furthermore, KOAc is strictly selected as a mild base; stronger bases (e.g., NaOH, NaOtBu) would instantly trigger the intermolecular aldol self-condensation of the target aldehyde.

-

Solvent System & Thermal Activation: Suspend the solids in a degassed mixture of Ethanol and Water (4:1 v/v)[1]. Heat to 80°C and maintain for 18.0 hours. Causality: The protic, aqueous environment ensures complete dissolution of the KOAc, facilitating the critical transmetalation step. Degassing prevents oxygen from terminating the Pd(0) catalytic cycle.

-

Isolation: Cool the reaction, quench with water, and extract utilizing ethyl acetate. The crude product is purified via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure intermediate.

Diagram: Synthetic Workflow

Caption: Causality-driven Suzuki-Miyaura synthesis of 5-cyclohexenylnicotinaldehyde.

Downstream Application in Drug Discovery: Engineering BACE1 Modulators

The clinical relevance of 5-cyclohexenylnicotinaldehyde is anchored in its role as a precursor for Beta-Secretase 1 (BACE1) inhibitors (e.g., as described in patent WO2011063272A1)[1][2]. BACE1 is the rate-limiting enzyme in the cleavage of Amyloid Precursor Protein (APP) into Amyloid-Beta (Aβ) peptides, the primary constituents of Alzheimer's plaques[2].

The Linker Formation (Olefination)

Once 5-cyclohexenylnicotinaldehyde is synthesized, it undergoes a subsequent condensation reaction. The intermediate is reacted with an amino-quinoline derivative in the presence of Potassium Carbonate (K₂CO₃), utilizing N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) as co-solvents for 1.5 hours[1].

Causality of Reaction Conditions: NMP and DMSO are highly polar aprotic solvents. They heavily solvate the potassium cation while leaving the carbonate anion "naked." This massively amplifies the basicity of the carbonate, allowing it to deprotonate the quinoline partner effectively to form a functionalized vinyl bridge.

Causality of Molecular Architecture: The newly formed extended system uses the cyclohexenyl group to penetrate deep into the hydrophobic

Diagram: BACE1 Inhibition Pathway

Caption: Role of derived inhibitors in halting the Alzheimer's amyloidogenic pathway.

Quality Control & Self-Validating Systems

To ensure structural fidelity before committing 5-cyclohexenylnicotinaldehyde to expensive downstream BACE1-inhibitor synthesis, the following analytical checkpoints must be met.

| Analytical Method | Target Parameter / Expected Signal | Causality (Why we look for this) |

| LC-MS (ESI+) | Confirms the exact mass. The absence of | |

| ¹H NMR (CDCl₃) | Singlet at | Validates the preservation of the highly reactive aldehyde proton, ensuring no aldol condensation occurred during synthesis. |

| ¹H NMR (CDCl₃) | Multiplet at | Represents the vinylic proton of the cyclohexenyl ring. Confirms successful Suzuki coupling and absence of ring aromatization. |

| GC-FID | Purity | Crucial for ruling out unreacted 5-bromopyridine-3-carbaldehyde, which would cause chain termination in downstream olefination. |

References

- Amino Heteroaryl Compounds as Beta-Secretase Modulators and Methods of Use (Patent WO2011063272A1)

-

3-Pyridinecarboxaldehyde Compound Summary Source: National Center for Biotechnology Information. PubChem Database. URL:[Link]

-

5-Cyclohexenylnicotinaldehyde Chemical Properties and Reaction Data Source: Molaid Chemical Database / Molbase. URL:[Link] (Derived from grounding search records).

Sources

The Unexplored Therapeutic Potential of 5-Cyclohexenylnicotinaldehyde Derivatives: A Technical Guide for Novel Drug Discovery

Abstract

The quest for novel chemical entities with significant therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 5-Cyclohexenylnicotinaldehyde scaffold represents a largely unexplored area with the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of 5-Cyclohexenylnicotinaldehyde derivatives. Drawing upon established principles from structurally related compounds, this document outlines a strategic approach to synthesis, in vitro screening, in vivo validation, and structure-activity relationship (SAR) optimization. Detailed experimental protocols and proposed signaling pathways are presented to catalyze and guide future research in this promising field.

Introduction: The Case for 5-Cyclohexenylnicotinaldehyde Derivatives

The 5-Cyclohexenylnicotinaldehyde core, which combines a cyclohexene ring with a nicotin-aldehyde moiety, presents a unique three-dimensional structure that is ripe for exploration in medicinal chemistry. While direct literature on the biological activity of this specific scaffold is nascent, the individual components and their prevalence in bioactive molecules provide a strong rationale for investigation. The cyclohexene ring offers conformational flexibility, which can be crucial for optimal receptor binding[1]. The pyridine ring, a common feature in many pharmaceuticals, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking. The aldehyde group serves as a versatile chemical handle for further derivatization, allowing for the creation of diverse chemical libraries.

Drawing parallels from structurally related compounds, we can hypothesize a range of potential biological activities for 5-Cyclohexenylnicotinaldehyde derivatives. For instance, various cyclohexenone and quinoline derivatives have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties[2][3][4]. Specifically, cyclohexenone derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. Furthermore, quinoline-based compounds have a rich history in drug discovery, with many exhibiting potent anticancer activity through mechanisms such as the induction of apoptosis[4][5].

This guide, therefore, serves as a foundational roadmap for the systematic exploration of 5-Cyclohexenylnicotinaldehyde derivatives as a novel class of therapeutic agents.

Proposed Research & Development Workflow

A logical and phased approach is essential for the efficient evaluation of this novel compound class. The following workflow is proposed:

Caption: Proposed research and development workflow for 5-Cyclohexenylnicotinaldehyde derivatives.

Synthesis of 5-Cyclohexenylnicotinaldehyde Derivatives: A Proposed Route

A plausible synthetic strategy for the 5-Cyclohexenylnicotinaldehyde core and its derivatives can be envisioned through a multi-step process. A potential starting point could involve the synthesis of a polysubstituted quinolinecarbaldehyde, which can then be further modified[4]. For instance, a substituted eugenol could serve as a precursor to a quinoline scaffold through a series of reactions including condensation and cyclization[4].

Proposed General Synthetic Protocol:

-

Synthesis of the Quinoline Core: Following a modified procedure based on the synthesis of polysubstituted quinolinecarbaldehydes, a suitable precursor can be synthesized from readily available starting materials[4].

-

Introduction of the Cyclohexenyl Moiety: This can be achieved through a variety of cross-coupling reactions, such as a Suzuki or Stille coupling, by first halogenating the 5-position of the nicotin-aldehyde ring.

-

Derivatization of the Aldehyde: The aldehyde functional group provides a versatile point for modification. Condensation reactions with various amines or hydrazines can yield a library of Schiff bases and hydrazones, respectively[4][6].

In Vitro Biological Evaluation: A Multi-pronged Approach

Based on the activities of structurally related compounds, a primary screening cascade should focus on anticancer, anti-inflammatory, and specific enzyme inhibitory activities.

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)nicotinaldehyde have shown promise as anticancer agents, with activity attributed to the induction of apoptosis and cell cycle arrest[5]. A similar approach can be adopted for the novel cyclohexenyl derivatives.

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Cancer |

| HepG2 | Liver Cancer |

| A549 | Lung Cancer |

| HCT116 | Colon Cancer |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Proposed Signaling Pathway for Investigation:

Caption: Proposed intrinsic apoptosis pathway potentially targeted by 5-Cyclohexenylnicotinaldehyde derivatives.

Anti-inflammatory and Antioxidant Activity

The presence of the cyclohexene moiety suggests potential anti-inflammatory activity through the inhibition of COX and LOX enzymes, similar to other cyclohexenone derivatives[2].

Table 2: Proposed In Vitro Anti-inflammatory and Antioxidant Assays

| Assay | Target/Principle |

| COX-1/COX-2 Inhibition Assay | Measures the inhibition of prostaglandin synthesis |

| 5-LOX Inhibition Assay | Measures the inhibition of leukotriene synthesis[7] |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to scavenge free radicals |

| Nitric Oxide (NO) Scavenging Assay | Measures the inhibition of nitric oxide production in LPS-stimulated macrophages |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time with a suitable solvent.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

IC50 Calculation: Determine the IC50 values from the dose-response curves.

Other Potential Enzyme Inhibitory Activities

The nicotinamide moiety is a key component of the cofactor NAD(P)H, suggesting that derivatives could potentially interact with various oxidoreductases. Additionally, the overall structure may lend itself to inhibiting other enzymes implicated in disease. For example, some benzamide derivatives have shown inhibitory activity against cholinesterases and β-secretase, enzymes relevant to Alzheimer's disease[8].

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 5-Cyclohexenylnicotinaldehyde scaffold is crucial for optimizing biological activity and understanding the key structural features required for target engagement[1].

Key Areas for SAR Exploration:

-

Cyclohexene Ring: Investigate the effect of substitutions on the cyclohexene ring, including the introduction of various functional groups (e.g., hydroxyl, keto) and altering the position of the double bond.

-

Pyridine Ring: Explore the impact of substituents at different positions of the pyridine ring to modulate electronic properties and steric bulk.

-

Aldehyde Derivatives: Synthesize a wide range of Schiff bases and hydrazones from the aldehyde group to explore different interaction possibilities with biological targets. The nature of the substituent on the imine nitrogen will be a key variable.

In Vivo Validation

Promising lead compounds identified through in vitro screening and initial SAR studies should be advanced to in vivo models to assess their efficacy and safety.

Proposed In Vivo Models:

-

Anticancer Activity: Xenograft models in immunocompromised mice, using the cancer cell lines against which the compounds showed high in vitro potency.

-

Anti-inflammatory Activity: Carrageenan-induced paw edema model in rats or mice to assess acute anti-inflammatory effects[9].

Conclusion and Future Directions

The 5-Cyclohexenylnicotinaldehyde scaffold represents a novel and promising starting point for the development of new therapeutic agents. This technical guide provides a comprehensive and scientifically grounded framework for initiating a drug discovery program centered on these derivatives. By systematically exploring their synthesis, in vitro biological activities, and structure-activity relationships, researchers can unlock the therapeutic potential of this unexplored chemical space. Future efforts should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives, as well as conducting thorough preclinical development studies.

References

-

In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - MDPI. (2021, April 22). Retrieved from [Link]

-

Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - ResearchGate. (2021, April). Retrieved from [Link]

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed. (2024, October 4). Retrieved from [Link]

-

Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis - Semantic Scholar. (2024, May 6). Retrieved from [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (1997, May 23). Retrieved from [Link]

-

New cycloalkyl[b]thiophenylnicotinamide-based α-glucosidase inhibitors as promising anti-diabetic agents: Synthesis, in silico study, in vitro and in vivo evaluations - PubMed. (n.d.). Retrieved from [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (2023, January 19). Retrieved from [Link]

-

Benzene Derivatives: The Qiu Synthesis of Daphenylline - Organic Chemistry Portal. (2021, October 18). Retrieved from [Link]

-

Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - MDPI. (2024, September 24). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]

-

Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines - ResearchGate. (2026, March 5). Retrieved from [Link]

-

Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis - MDPI. (2024, May 6). Retrieved from [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). Retrieved from [Link]

-

Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC. (n.d.). Retrieved from [Link]

-

Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr | DDDT. (2017, February 14). Retrieved from [Link]

-

Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][8][10]triazole derivatives as necroptosis inhibitors - RSC Publishing. (2024, June 21). Retrieved from [Link]

-

synthesis and characterization of polysubstituted 5-quinolinecarbaldehyde derivatives. (2015, August 11). Retrieved from [Link]

-

Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Therapeutic potential of Licochalcone A in dermatological diseases: from basic to clinical research - Frontiers. (n.d.). Retrieved from [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. (2020, September 15). Retrieved from [Link]

-

Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC. (2025, August 22). Retrieved from [Link]

-

Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2025, August 9). Retrieved from [Link]

-

Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists - PubMed. (2013, December 15). Retrieved from [Link]

-

Synthesis and biological evaluation of new podophyllic aldehyde derivatives with cytotoxic and apoptosis-inducing activities - PubMed. (2010, February 11). Retrieved from [Link]

-

(PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - MDPI. (1989, December 11). Retrieved from [Link]

Sources

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 5-Cyclohexenylnicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 5-Cyclohexenylnicotinaldehyde, a heterocyclic aldehyde with potential applications in pharmaceutical and chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to build a robust predictive model of its behavior under thermal stress. We will explore the intrinsic liabilities of its constituent functional groups—the pyridine ring, the aldehyde, and the cyclohexenyl moiety—and outline a systematic approach for experimental stability assessment. This guide details methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and forced degradation studies compliant with ICH guidelines. Furthermore, it describes the analytical techniques essential for the identification and characterization of degradation products. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to anticipate and manage the stability challenges associated with 5-Cyclohexenylnicotinaldehyde and structurally related compounds.

Introduction to 5-Cyclohexenylnicotinaldehyde

Chemical Identity and Structure

5-Cyclohexenylnicotinaldehyde is a substituted pyridine derivative. Its structure incorporates three key functional groups that dictate its chemical reactivity and physical properties:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is generally thermally stable but can be susceptible to oxidation at the nitrogen atom.

-

Aldehyde Group (-CHO): Attached to the 3-position of the pyridine ring, this group is highly reactive and prone to oxidation, making it a primary site of potential degradation.[1][2]

-

Cyclohexenyl Group: A six-membered unsaturated carbocyclic ring attached at the 5-position. The vinyl-like double bond introduces a potential site for polymerization and oxidation reactions.

The conjugation between the cyclohexenyl double bond and the pyridine ring may influence the overall electronic distribution and stability of the molecule.

Significance in Research and Development

While specific applications for 5-Cyclohexenylnicotinaldehyde are not widely documented, its structure suggests potential utility as a versatile building block in medicinal chemistry and materials science. Heterocyclic aldehydes are crucial intermediates in the synthesis of complex pharmaceutical agents and functional materials.[3][4][5] Understanding the thermal stability of such an intermediate is paramount for ensuring the integrity of synthetic pathways, the purity of the final product, and the safety and shelf-life of resulting formulations.[6][7]

Predicted Thermal Liabilities and Degradation Pathways

The inherent stability of 5-Cyclohexenylnicotinaldehyde is governed by its weakest chemical bonds and most reactive functional groups. Based on its structure, several degradation pathways can be predicted under thermal stress, particularly in the presence of oxygen.

Primary Degradation Pathways

-

Oxidation of the Aldehyde: The aldehyde group is the most probable site of initial degradation. It can be readily oxidized to the corresponding carboxylic acid (5-Cyclohexenylnicotinic acid), especially in the presence of atmospheric oxygen, heat, or trace metal catalysts.[1][2][8] This process often proceeds via a gem-diol intermediate formed by the addition of water.[1][9]

-

Polymerization: The vinyl group within the cyclohexenyl moiety, conjugated to the electron-withdrawing pyridine ring, makes the molecule susceptible to free-radical or thermally initiated polymerization.[10][11][12] This can lead to the formation of oligomers or high molecular weight polymers, resulting in changes to physical properties and loss of the active molecule.

-

Cyclohexenyl Ring Oxidation/Rearrangement: The allylic positions on the cyclohexenyl ring are susceptible to oxidation, which could lead to the formation of hydroperoxides, ketones, or alcohols. At higher temperatures, ring-opening or rearrangement reactions may also occur.

Visualizing Predicted Degradation

The following diagram illustrates the most likely primary degradation pathways initiated by thermal stress and oxidation.

Caption: Key predicted degradation routes for 5-Cyclohexenylnicotinaldehyde.

Experimental Framework for Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermal stability profile of 5-Cyclohexenylnicotinaldehyde. This involves a combination of thermal analysis techniques and controlled stress testing.

Thermal Analysis Techniques

Thermal analysis provides critical information on the physical and chemical changes that occur as a function of temperature.

Purpose: TGA measures changes in the mass of a sample as a function of temperature under a controlled atmosphere.[13][14] It is used to determine the onset temperature of decomposition, quantify mass loss events, and assess the presence of volatile components.[13][15]

Experimental Protocol: Dynamic TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of 5-Cyclohexenylnicotinaldehyde into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) to study inherent thermal decomposition. To study oxidative stability, use a controlled flow of air or oxygen.

-

Temperature Program: Equilibrate the sample at 30 °C. Heat the sample at a linear rate of 10 °C/min from 30 °C to 600 °C.[16]

-

Data Analysis: Record the mass change versus temperature (TG curve). Calculate the first derivative of the TG curve (DTG curve) to identify the temperatures of maximum mass loss rates.[17]

| Parameter | Typical Condition | Rationale |

| Sample Mass | 5-10 mg | Ensures good thermal contact and minimizes thermal gradients. |

| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time. |

| Atmosphere | Nitrogen (Inert) | To assess the intrinsic thermal stability without oxidative effects. |

| Air (Oxidative) | To evaluate stability in the presence of oxygen. | |

| Temp. Range | 30 °C to 600 °C | Covers the range for most organic molecule decomposition. |

Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It is used to determine melting point, enthalpy of fusion, glass transitions, and the onset temperature and enthalpy of exothermic decomposition events.[20][21][22]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument with a certified standard (e.g., Indium) for temperature and enthalpy.[19]

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Cyclohexenylnicotinaldehyde into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (50 mL/min).

-

Temperature Program: Equilibrate at 25 °C. Heat the sample at a rate of 10 °C/min to a temperature just beyond any observed TGA decomposition events (e.g., 400 °C).

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate peaks to determine enthalpy changes.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[6][7][23] The goal is to achieve 5-20% degradation of the active ingredient.[23][24]

Experimental Protocol: Thermal Stress Testing

-

Solid-State Stress:

-

Place accurately weighed samples of solid 5-Cyclohexenylnicotinaldehyde in separate, sealed glass vials.

-

Expose the vials to a series of elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) in a calibrated oven for a defined period (e.g., 24, 48, 72 hours).[24]

-

Include control samples stored at ambient temperature.

-

-

Solution-State Stress:

-

Prepare a solution of 5-Cyclohexenylnicotinaldehyde (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[24]

-

Dispense aliquots into sealed vials.

-

Expose the vials to elevated temperatures (e.g., 60 °C, 80 °C) for defined periods.

-

-

Sample Analysis: At each time point, withdraw a sample, cool to room temperature, and dilute appropriately for analysis by a stability-indicating HPLC method.

Analytical Workflow for Degradant Identification

A systematic workflow is critical for separating, identifying, and characterizing the degradation products formed during stability studies.

Caption: Workflow for stability testing and degradant identification.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be capable of separating the parent compound from all significant degradation products.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities.

-

Detection: A photodiode array (PDA) or diode array detector (DAD) is crucial for assessing peak purity and obtaining UV spectra of the parent and degradant peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for identifying unknown degradation products. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each eluting compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that is invaluable for structural elucidation.

Mitigation and Control Strategies

Based on the predicted degradation pathways, several strategies can be employed to enhance the stability of 5-Cyclohexenylnicotinaldehyde during storage and processing.

-

Atmosphere Control: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) will significantly inhibit oxidative degradation of the aldehyde group.

-

Temperature Control: As with most chemical compounds, storage at lower temperatures will reduce the rate of all degradation pathways. Refrigeration may be necessary for long-term stability.[11]

-

Use of Antioxidants: For solution-based formulations, the addition of antioxidants (e.g., butylated hydroxytoluene (BHT)) could be explored to quench free radicals and prevent both aldehyde oxidation and vinyl polymerization.

-

Exclusion of Light: Photodegradation is also a potential risk. Storage in amber vials or light-proof containers is recommended until photostability studies can be performed.

Conclusion

5-Cyclohexenylnicotinaldehyde possesses several functional groups that present inherent stability challenges, primarily the potential for aldehyde oxidation and vinyl polymerization. A thorough understanding of these liabilities is critical for its successful application in research and development. The experimental framework presented in this guide, combining predictive assessment with robust analytical techniques like TGA, DSC, and stability-indicating HPLC-MS, provides a comprehensive methodology for characterizing its thermal stability profile. By systematically identifying degradation products and understanding the mechanisms of their formation, researchers can develop appropriate control strategies to ensure the quality, purity, and safety of this promising chemical intermediate.

References

-

Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

-

Aldehydes and Ketones to Carboxylic Acids. (2024, January 16). Chemistry Steps. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]

- Polymerization of vinylpyridine.

-

Forced Degradation Testing. SGS. [Link]

-

2-Vinylpyridine. Wikipedia. [Link]

-

Onyon, P. F. (1955). The polymerization of 4-vinyl pyridine. Transactions of the Faraday Society, 51, 400. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. [Link]

-

What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014, October 28). ResearchGate. [Link]

-

Preparation and Evaluation of Poly(vinyl pyridine) Copolymers for Organic Solderability Preservatives. (2013). ResearchGate. [Link]

-

How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). AZoM. [Link]

-

Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules. [Link]

-

Making carboxylic acids. Chemguide. [Link]

-

THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Laboratory Equipment. [Link]

-

What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass. [Link]

-

Thermogravimetric Analysis. University of Illinois Urbana-Champaign. [Link]

-

The principle of thermogravimetric analysis and its applications. (2022, March 22). SlideShare. [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). Organic Process Research & Development. [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass. [Link]

-

What is the Principle of Thermogravimetric Analysis? (2024, March 6). XRF Scientific. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. [Link]

-

Structural, Optical, and Thermal characterization of synthesised Heterocyclic Organic Compound. International Journal of Current Research and Modern Education. [Link]

-

Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33. Applied and Environmental Microbiology. [Link]

-

An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Microbiology Spectrum. [Link]

-

Proposed pathway for nicotine degradation by A. tumefaciens S33. ResearchGate. [Link]

-

Proposed degradation pathways of ( S )-nicotine (A; bold arrow), PN (B;... ResearchGate. [Link]

-

Reduction of nicotine content in tobacco through microbial degradation: research progress and potential applications. Frontiers in Microbiology. [Link]

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022, May 20). MDPI. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024, January 9). Molecules. [Link]

-

Thermal Analysis. (2021, September 17). SlideShare. [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

-

Thermal stability (55°C for 1.5 h (b,), 15 h (c, and e,) and 40 h (d,)) studies of rituximab. ResearchGate. [Link]

-

Active Ingredient Summary Table Thermal Stability. (2023, January 3). LP3 Network. [Link]

-

Guidance for Thermal Stability of Common Oilfield Chemicals. (2025, September 22). ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Testing | SGS [sgs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]

- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 12. RSC - Page load error [pubs.rsc.org]

- 13. mrclab.com [mrclab.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability - ATA Scientific [atascientific.com.au]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Cyclohexenylnicotinaldehyde via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a detailed protocol for the synthesis of 5-Cyclohexenylnicotinaldehyde, a valuable nicotinic scaffold for research in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] The protocol outlines the reaction between 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid, detailing reagent preparation, reaction setup, execution, workup, and product purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing both a practical step-by-step procedure and the underlying scientific rationale for key experimental choices.

Introduction and Scientific Background

5-substituted nicotinic acid derivatives are of significant interest in pharmaceutical research, primarily due to their role as ligands for nicotinic acetylcholine receptors (nAChRs).[4][5] These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.[5] The development of novel nAChR ligands with improved selectivity and efficacy is a key objective in modern drug discovery.[4][6]

The target molecule, 5-Cyclohexenylnicotinaldehyde, incorporates a cyclohexenyl moiety onto the pyridine ring, a structural motif that can modulate the compound's binding affinity and pharmacokinetic properties. The aldehyde functional group serves as a versatile handle for further chemical modifications.

The Suzuki-Miyaura cross-coupling reaction is the chosen synthetic strategy due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][3] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organohalide with an organoboron species, making it an ideal choice for constructing the C-C bond between the pyridine ring and the cyclohexenyl group.[2]

Retrosynthetic Analysis and Strategy

The synthetic plan is derived from a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The key disconnection is the C-C bond between the pyridine C5 position and the cyclohexenyl C1 position, which points directly to a Suzuki-Miyaura coupling strategy.

Caption: Retrosynthetic analysis of 5-Cyclohexenylnicotinaldehyde.

Experimental Protocol

This protocol details the synthesis of 5-Cyclohexenylnicotinaldehyde from 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid using a common palladium catalyst system.

-

Reagents: See Table 1 for quantities.

-

Equipment:

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Argon or Nitrogen gas line, bubbler)

-

Standard laboratory glassware (septum, syringes, beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. | Role |

| 5-Bromonicotinaldehyde | 186.00 | 1.0 | 186 mg | 1.0 | Electrophile |

| Cyclohex-1-en-1-ylboronic acid | 125.95 | 1.2 | 151 mg | 1.2 | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | 0.03 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 | Base |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | 10 mL | - | Solvent |

| Water (H₂O, degassed) | 18.02 | - | 2.5 mL | - | Co-solvent |

The overall experimental process is summarized in the following workflow.

Caption: Step-by-step workflow for the synthesis and purification.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (186 mg, 1.0 mmol), cyclohex-1-en-1-ylboronic acid (151 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).[1]

-

Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]

-

Using a syringe, add degassed 1,2-dimethoxyethane (DME, 10 mL) and degassed water (2.5 mL). Stir the mixture to form a suspension.

-

Finally, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂, 24.5 mg, 0.03 mmol), to the flask. The use of a phosphine-ligated palladium catalyst is crucial for facilitating the catalytic cycle.[7]

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting 5-bromonicotinaldehyde spot.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

The product is typically eluted using a gradient of ethyl acetate in hexanes. The exact eluent composition should be determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-Cyclohexenylnicotinaldehyde as a solid or oil.

-

Mechanism and Causality

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium center.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromonicotinaldehyde, forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by the base (K₂CO₃) to form a more nucleophilic boronate species.[8] This species then transfers the cyclohexenyl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments (nicotinaldehyde and cyclohexenyl) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of a phosphine ligand like dppf stabilizes the palladium intermediates and promotes the key steps of the catalytic cycle, leading to higher efficiency. The base is essential for activating the boronic acid for the transmetalation step.[8]

Characterization

The identity and purity of the synthesized 5-Cyclohexenylnicotinaldehyde should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch.

Safety and Handling

-

General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Handling:

-

5-Bromonicotinaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

-

Palladium Catalysts: Handle with care. Palladium compounds can be toxic and sensitizing.

-

Solvents (DME): Flammable and may form peroxides. Use from a freshly opened bottle or test for peroxides before use.

-

References

-

Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators from Natural Sources. Cellular and Molecular Neurobiology, 25, 513-552. Available at: [Link]

-

Hogg, R. C., & Bertrand, D. (2004). Nicotinic Acetylcholine Receptors as Drug Targets. Current Drug Targets: CNS & Neurological Disorders, 3(2), 123-130. Available at: [Link]

-

Chebib, M. (2004). α7 Nicotinic Acetylcholine Receptors as a Therapeutic Target. Journal of Medicinal Chemistry, 47(10), 2383-2386. Available at: [Link]

-

Gotti, C., & Clementi, F. (2004). Neuronal Nicotinic Receptors: from Structure to Pathology. Progress in Neurobiology, 74(6), 363-396. Available at: [Link]

-

Miyazawa, M., & Naka, M. (2004). Biotransformation of (R)-(+)-Limonene, a Major Monoterpene in the Citrus Family, by a Common Cutworm, Spodoptera litura. Journal of Agricultural and Food Chemistry, 52(13), 4164-4169. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. ResearchGate. Available at: [Link]

-

ACS Publications. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.

- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof. Google Patents.

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]

-

Johansson, H. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biodistribution of Radiolabeled α7 Nicotinic Acetylcholine Receptor Ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. organic-chemistry.org [organic-chemistry.org]

Application Note: Advanced Chromatographic Purification of 5-Cyclohexenylnicotinaldehyde

Scientific Context & Synthetic Origins

5-Cyclohexenylnicotinaldehyde (5-(cyclohex-1-en-1-yl)pyridine-3-carbaldehyde) is a highly valuable heteroaryl building block. In drug development, it is frequently utilized as a critical intermediate for synthesizing beta-secretase modulators and other central nervous system (CNS) therapeutics[1].

The compound is predominantly synthesized via a Suzuki-Miyaura cross-coupling reaction, combining 5-bromonicotinaldehyde and cyclohex-1-en-1-ylboronic acid in the presence of a palladium catalyst and a mild base[1][2]. Because of this synthetic route, the crude reaction matrix is remarkably complex. It typically contains unreacted boronic acid, debrominated nicotinaldehyde side-products, palladium residues, and potential oxidation byproducts (e.g., nicotinic acid derivatives) resulting from the inherent sensitivity of the aldehyde functional group[3][4].

Mechanistic Challenges in Chromatography

Purifying 5-Cyclohexenylnicotinaldehyde requires overcoming two competing structural challenges:

-

Silanol-Pyridine Interactions: The pyridine ring possesses a basic

-hybridized nitrogen (pKa ~5). When applied to bare silica gel, this basic moiety hydrogen-bonds fiercely with acidic surface silanols (Si-OH). This basic-acidic interaction overrides standard polarity-based partitioning, resulting in severe peak tailing, irreversible adsorption, and diminished yield. -

Aldehyde Reactivity: The carbaldehyde group is highly electrophilic. When concentrated in primary alcohols (such as methanol or ethanol) under even mildly acidic conditions, the aldehyde readily converts into a hemiacetal or acetal[5].

The Causal Solution: To preserve molecular integrity, our protocols dictate the pre-deactivation of silica using triethylamine (TEA) for normal-phase separations. For reversed-phase (RP) methodologies, we mandate the strict use of non-nucleophilic solvents (acetonitrile) over methanol, combined with an acidic volatile buffer to lock the ionization state of the pyridine ring[6].

Decision Matrix & Purification Workflow

Fig 1. Decision matrix and purification workflow for 5-Cyclohexenylnicotinaldehyde.

Quantitative Impurity Profile

To design a self-validating separation, one must understand the physicochemical properties of the target versus the expected impurities.

| Compound Class | Source / Mechanism | Expected TLC Behavior (Un-doped | Separation Strategy |

| 5-Cyclohexenylnicotinaldehyde | Target Product | Moderate | TEA-treated |

| 5-Bromonicotinaldehyde | Unreacted starting material | Higher | Gradient Normal Phase (NP) |

| Nicotinic Acid Derivatives | Oxidation of aldehyde | Baseline ( | Retained on NP; elutes early on RP |

| Boronic Acid / Boroxine | Unreacted coupling partner | Streaking, degrades on column | Pre-column aqueous wash / Celite |

Protocol A: Normal-Phase Flash Chromatography

Application: Scale-up (>1 gram) bulk isolation intended for downstream synthesis. Objective: Removal of palladium, organic salts, and non-polar biphenyl/homocoupled byproducts.

Self-Validating System Mechanics

-

TLC Pre-treatment: Standard Thin Layer Chromatography (TLC) will not reflect the actual column behavior unless the TLC plate is treated. Self-validation step: Pre-run your TLC plates in Hexanes containing 1% TEA, dry them, and then spot your crude mixture. This ensures the

values observed precisely translate to the TEA-deactivated column.

Step-by-Step Methodology

-

Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimal amount of dichloromethane (DCM). Add Celite 545 (3 mass equivalents to the crude solid). Evaporate the DCM completely under reduced pressure. Causality: Target compound is an oil/low-melting solid. Liquid injection causes immediate band broadening; dry loading ensures the narrowest possible injection band.

-

Column Deactivation: Pack a flash column with 40-63 µm silica gel. Flush the column with 3 Column Volumes (CV) of a baseline solvent mixture: 99% Hexanes / 1% Triethylamine (TEA) . Causality: TEA irreversibly binds to the highly active, unshielded acidic silanols.

-

Loading & Elution: Load the dried Celite cartridge onto the column head.

-

Gradient Execution:

-

0.0 - 2.0 CV: 100% Hexanes (Isocratic wash to remove boroxine and non-polar organic impurities).

-

2.0 - 8.0 CV: Linear gradient from 0% to 30% Ethyl Acetate (containing 1% TEA).

-

8.0 - 10.0 CV: 30% Ethyl Acetate hold (Target compound typically elutes here).

-

-

Recovery: Pool fractions containing the target (visualized by UV at 254 nm). Concentrate via rotary evaporation at a bath temperature strictly <30°C to prevent thermally induced aldehyde degradation.

Protocol B: Reversed-Phase Preparative HPLC

Application: Final purification of API-grade material (>98% purity). Objective: Precision separation of the target from structurally similar debrominated/protodeboronated analogs.

Self-Validating System Mechanics

-

Analytical Check prior to Prep: Before committing the bulk material, run a 10 µL injection on an analytical LC-MS using the exact mobile phase ratio. Self-validation step: Confirm the pyridine peak is symmetrical. If splitting occurs, the column is overloaded, or the buffer capacity of the 0.1% FA is exhausted. Dilute the sample.

Method Design & Buffer Rationale

Because the pKa of the pyridine nitrogen is ~5.2, running a neutral water gradient causes partial ionization. A partially ionized molecule exists in equilibrium between neutral and charged states, leading to massive peak broadening on C18 columns. By adjusting the Mobile Phase A to pH ~2.7 using 0.1% Formic Acid, we force 100% of the target molecules into the protonated state, ensuring a sharp, single-state elution profile. We mandate Acetonitrile (MeCN) as Mobile Phase B to explicitly avoid acetalization, which happens rapidly in Methanol under acidic conditions[5][6].

HPLC Gradient Conditions

| Time (min) | Mobile Phase A (0.1% FA in | Mobile Phase B (MeCN) | Flow Rate (mL/min) |

| 0.0 | 90% | 10% | 20.0 (Prep Scale) |

| 2.0 | 90% | 10% | 20.0 |

| 15.0 | 40% | 60% | 20.0 |

| 17.0 | 5% | 95% | 20.0 (Column Wash) |

| 20.0 | 90% | 10% | 20.0 (Re-equilibration) |

Step-by-Step Methodology

-

Solvent Exchange: Dissolve the crude material in a 1:1 mixture of DMSO and MeCN. Filter through a 0.22 µm PTFE syringe filter to remove trace palladium particles which permanently foul C18 frits.

-

Injection: Inject the filtered sample onto a prep-C18 column (e.g., 21.2 x 250 mm, 5 µm).

-

Fraction Collection: Trigger collection via MS-Directed purification (targeting the

mass of -

Post-Purification Isolation (Critical): Do NOT rotary evaporate the acidic aqueous fractions, as heat + acid + water will induce hydration and degradation of the nicotinaldehyde core. Instead, immediately freeze the pooled fractions on dry ice and remove the solvent via lyophilization (freeze-drying) . Formic acid is volatile and will sublime away alongside the water, leaving the pure 5-Cyclohexenylnicotinaldehyde formate salt or free base, depending on final drying depth.

References

-

troubleshooting common issues in nicotinaldehyde synthesis - Benchchem . BenchChem. 3

-

Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes... . SciSpace. 5

-

Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling... . BenchChem. 2

-

5-cyclohexenylnicotinaldehyde - CAS号1308869-87-5 . Molaid. 1

-

Suzuki Coupling . Organic Chemistry Portal. 4

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. 6

Sources

Application Notes & Protocols: 5-Cyclohexenylnicotinaldehyde as a Novel Scaffold for Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Frontier of Fluorescent Probes and the Potential of Novel Heterocyclic Aldehydes

The visualization of dynamic processes in living systems is a cornerstone of modern biological research and drug development.[1][2] Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for real-time imaging of cellular components and monitoring of physiological events with high sensitivity and spatiotemporal resolution.[] The versatility of these probes lies in their tunable chemical structures, which can be engineered to respond to specific analytes, environmental changes, or enzymatic activities.[4]

Heterocyclic compounds form the backbone of a vast array of fluorescent dyes due to their unique electronic and photophysical properties.[5][6] Among these, pyridine-based structures, such as nicotinaldehyde derivatives, offer a promising platform for the rational design of novel fluorescent probes. Their inherent reactivity and potential for chemical modification allow for the fine-tuning of their spectral properties and biological targeting capabilities.

This guide introduces 5-Cyclohexenylnicotinaldehyde , a novel molecular scaffold with significant potential for the development of next-generation fluorescent probes. The introduction of a cyclohexenyl moiety to the nicotinaldehyde core presents a unique opportunity to create probes with novel sensing mechanisms and improved photophysical characteristics. This document will provide a comprehensive overview of the proposed mechanism, synthesis, characterization, and application of 5-Cyclohexenylnicotinaldehyde-based probes, offering a scientifically grounded framework for their utilization in research and development.

Proposed Mechanism of Action: A "Turn-On" Probe for Palladium Detection

We hypothesize that 5-Cyclohexenylnicotinaldehyde can be engineered as a "turn-on" fluorescent probe for the detection of palladium (Pd) species, which are not only important catalysts in organic synthesis but also environmental contaminants. The proposed mechanism is based on a palladium-catalyzed intramolecular cyclization reaction that converts the non-fluorescent 5-Cyclohexenylnicotinaldehyde into a highly fluorescent, rigidified product.

In its native state, the 5-Cyclohexenylnicotinaldehyde molecule is largely non-fluorescent due to photoinduced electron transfer (PeT) from the electron-rich cyclohexenyl group to the excited state of the nicotinaldehyde fluorophore. This process provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence.

Upon introduction of palladium, a catalytic reaction is initiated, leading to the formation of a new heterocyclic ring system. This intramolecular cyclization rigidifies the molecular structure, preventing non-radiative decay pathways and disrupting the PeT process. The resulting planar and conjugated molecule exhibits strong fluorescence emission.

Figure 1: Proposed "turn-on" mechanism for a 5-Cyclohexenylnicotinaldehyde-based palladium probe.

Synthesis and Characterization of 5-Cyclohexenylnicotinaldehyde

The synthesis of 5-Cyclohexenylnicotinaldehyde can be achieved through a Suzuki coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This approach allows for the efficient coupling of a boronic acid or ester with a halide.

Figure 2: Synthetic workflow for 5-Cyclohexenylnicotinaldehyde.

Protocol for Synthesis

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromonicotinaldehyde (1.0 mmol), cyclohexenylboronic acid pinacol ester (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Cyclohexenylnicotinaldehyde as a pale yellow solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Photophysical Properties and Characterization Protocol

The photophysical properties of a fluorescent probe are critical for its performance. The following table summarizes the expected properties of 5-Cyclohexenylnicotinaldehyde before and after reaction with palladium.

| Property | 5-Cyclohexenylnicotinaldehyde | Cyclized Product (with Pd) |

| Absorption Maximum (λ_abs) | ~320 nm | ~380 nm |

| Emission Maximum (λ_em) | - (non-fluorescent) | ~450 nm |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ_F) | < 0.01 | > 0.5 |

| Stokes Shift | - | ~70 nm |

Protocol for Photophysical Characterization

-

Sample Preparation: Prepare stock solutions of 5-Cyclohexenylnicotinaldehyde in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the appropriate buffer (e.g., PBS, pH 7.4).

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (λ_abs) and molar extinction coefficient (ε).

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectrum using a spectrofluorometer with excitation at the determined λ_abs.

-

To test the response to palladium, incubate the probe with varying concentrations of a palladium salt (e.g., PdCl₂) and record the fluorescence spectra at different time points.

-

-

Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[7]

-

Selectivity and Interference Studies: To assess the selectivity of the probe, perform fluorescence measurements in the presence of other relevant metal ions and biologically important species.

Application Protocol: Live Cell Imaging of Palladium

This protocol describes the use of the 5-Cyclohexenylnicotinaldehyde-based probe for the detection of palladium in living cells using fluorescence microscopy.

Figure 3: Experimental workflow for live cell imaging.

Step-by-Step Protocol

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate medium until they reach 60-70% confluency.

-

Probe Loading:

-

Prepare a 1 mM stock solution of the probe in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash with PBS.

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C.

-

-

Washing: Wash the cells three times with warm PBS to remove any excess probe.

-

Palladium Treatment:

-

Incubate the probe-loaded cells with varying concentrations of PdCl₂ (e.g., 0-100 µM) in cell culture medium for a specified time (e.g., 30 minutes).

-

Include a control group of cells not treated with palladium.

-

-

Fluorescence Imaging:

-

Image the cells using a confocal fluorescence microscope.[8]

-

Use an excitation wavelength of ~380 nm and collect the emission between 420-500 nm.

-

Acquire images of both the control and palladium-treated cells.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ).

-

Compare the fluorescence intensity of the palladium-treated cells to the control cells to determine the fluorescence turn-on response.

-

Data Interpretation and Troubleshooting

-

Interpretation: A significant increase in fluorescence intensity in palladium-treated cells compared to control cells indicates the successful detection of intracellular palladium. The intensity of the fluorescence signal should correlate with the concentration of palladium.

-

Troubleshooting:

-

Low Fluorescence Signal: Increase the probe concentration or incubation time. Ensure the excitation and emission wavelengths are set correctly.

-

High Background Fluorescence: Decrease the probe concentration or increase the number of washing steps.

-

Cell Toxicity: Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the probe and palladium.

-

References

-

Newcastle University eTheses. (n.d.). Synthesis and Study of Fluorescent Molecular Dyes. Retrieved from [Link]

-

Sezgin, E., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e56988. Retrieved from [Link]

-

Ghorpade, R., et al. (2013). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PLoS ONE, 8(9), e74433. Retrieved from [Link]

-

Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 124(6), 3345-3413. Retrieved from [Link]

-

Kauffman, J. M. (2021). Fluorescent heterocycles: Recent trends and new developments. In Heterocyclic Compounds. IntechOpen. Retrieved from [Link]

-

Raj, D., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5585-5593. Retrieved from [Link]

-

Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 124(6), 3345-3413. Retrieved from [Link]

-

Hao, E., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733. Retrieved from [Link]

-

Wang, R., et al. (2020). A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. Organic & Biomolecular Chemistry, 18(4), 670-674. Retrieved from [Link]

-

Schulman, S. G. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles, 5(1), 511. Retrieved from [Link]

-

Parra-Delgado, H., et al. (2018). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 23(11), 2991. Retrieved from [Link]

-

Li, Y., et al. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. Molecules, 27(19), 6745. Retrieved from [Link]

-

Yuan, L., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules, 27(14), 4509. Retrieved from [Link]

-

Peng, H. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. JSM Biotechnology & Biomedical Engineering, 1(3), 1018. Retrieved from [Link]

-

Al-Mokhtar, M. A., et al. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. ARKIVOC, 2012(9), 195-203. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclohexenylnicotinaldehyde

Welcome to the technical support center for the synthesis of 5-Cyclohexenylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing these complex reactions.

The synthesis of 5-Cyclohexenylnicotinaldehyde typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers excellent functional group tolerance and utilizes readily available and less toxic boron reagents.[1][2] The primary reactants are an activated nicotin-aldehyde derivative, such as 5-bromonicotinaldehyde, and a cyclohexenylboron species, like 1-cyclohexenylboronic acid or its pinacol ester.

While powerful, these reactions are sensitive to a multitude of parameters, and competing side reactions can often complicate the synthesis, reduce yields, and make purification challenging. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My reaction shows very low or no conversion of the 5-bromonicotinaldehyde starting material. What should I investigate first?

A1: A stalled reaction or low yield is a common issue that necessitates a systematic review of your reaction setup and reagents. The problem often lies with the catalyst's activity or the integrity of the reaction environment.[3][4]

Probable Causes & Step-by-Step Solutions:

-

Inactive Palladium Catalyst: The active catalytic species is Pd(0), which is generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). This reduction can be inefficient, or the active Pd(0) can be oxidized and deactivated by atmospheric oxygen.[5]

-

Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use a Schlenk line or glovebox for reagent handling. Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.[3]

-

-

Poor Quality Reagents:

-

Solvents: Water and oxygen in solvents are detrimental.[3] Use anhydrous, degassed solvents.

-

Base: The base may be old or have absorbed moisture and CO₂ from the air. Use freshly opened or properly stored base.

-

Boronic Acid/Ester: Boronic acids can degrade over time. Check the purity of your cyclohexenylboronic acid or consider using the more stable pinacol ester variant.[6][7]

-

-

Suboptimal Ligand Choice or Degradation: Phosphine ligands are crucial for stabilizing the palladium catalyst but are susceptible to oxidation.[3]

-

Solution: Use fresh ligands stored under an inert atmosphere. If the reaction remains sluggish, consider screening a panel of ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often improve catalytic activity, especially for challenging substrates.[1]

-

Q2: I've isolated my product, but it's contaminated with a significant amount of nicotinaldehyde (the dehalogenated starting material). What causes this and how can I prevent it?

A2: The formation of nicotinaldehyde is a result of a side reaction known as hydrodehalogenation, where the bromine atom on the starting material is replaced by a hydrogen atom.[8] This is a frequent issue in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl halides.

Mechanism & Prevention:

The palladium-hydride species responsible for this side reaction can form from various sources in the reaction mixture, such as amine bases or residual water. This intermediate can then undergo reductive elimination with the aryl halide to produce the dehalogenated byproduct.[6]

Troubleshooting Strategies:

-

Choice of Base: Some bases are more prone to generating hydride species. If using an amine base like triethylamine, consider switching to an inorganic base.

-

Temperature Optimization: High temperatures can accelerate catalyst decomposition and increase the rate of side reactions. Run the reaction at the lowest effective temperature that still allows for reasonable conversion.[8]

-

Ligand Selection: The ligand's electronic and steric properties are critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[8]

| Parameter | Recommendation to Minimize Dehalogenation | Rationale |